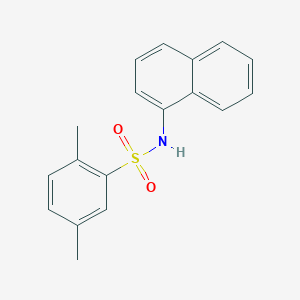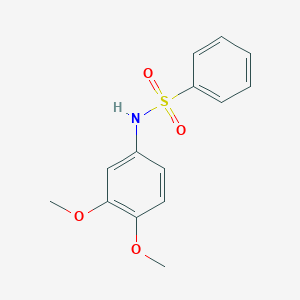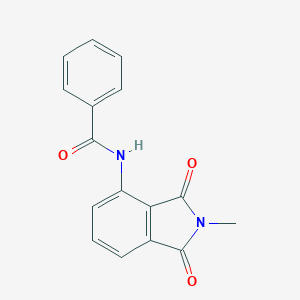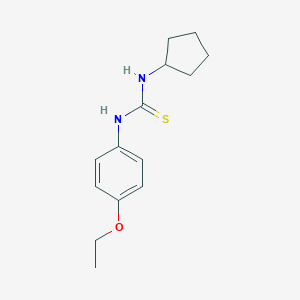
N-(4-hidroxifenil)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)furan-2-carboxamide is an organic compound characterized by the presence of a furan ring and a hydroxyphenyl group
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)furan-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial activity, making it a candidate for developing new antimicrobial agents.
Materials Science:
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.
Mecanismo De Acción
Target of Action
N-(4-hydroxyphenyl)furan-2-carboxamide, a furan derivative, has been found to exhibit a wide range of advantageous biological and pharmacological characteristics Furan derivatives have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their diverse therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse therapeutic properties .
Result of Action
It’s worth noting that furan derivatives have been found to exhibit a wide range of therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-hydroxyphenyl)furan-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carbonyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for N-(4-hydroxyphenyl)furan-2-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: This compound is similar in structure but contains a bromine atom instead of a hydroxyl group.
N-(4-methoxyphenyl)furan-2-carboxamide: This derivative has a methoxy group instead of a hydroxyl group, which can influence its reactivity and biological activity.
Uniqueness
N-(4-hydroxyphenyl)furan-2-carboxamide is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions that enhance its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVKXCATWIGAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353678 |
Source


|
| Record name | Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4104-33-0 |
Source


|
| Record name | Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)



